molecular formula C6H11BrO2 B2978764 (2S)-2-Methyl-5-bromovaleric acid CAS No. 17155-22-5

(2S)-2-Methyl-5-bromovaleric acid

Cat. No.: B2978764
CAS No.: 17155-22-5
M. Wt: 195.056
InChI Key: GDYGMDZCBUYAIK-YFKPBYRVSA-N
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Description

(2S)-2-Methyl-5-bromovaleric acid is an organic compound with the molecular formula C6H11BrO2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Mechanism of Action

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Methyl-5-bromovaleric acid typically involves the bromination of 2-methylvaleric acid. One common method is to treat 2-methylvaleric acid with bromine in the presence of a catalyst such as phosphorus tribromide (PBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of automated systems can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Methyl-5-bromovaleric acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or ketones, depending on the reagents and conditions used.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of alkanes or alkenes.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

    Substitution: 2-Methyl-5-hydroxyvaleric acid.

    Oxidation: 2-Methyl-5-oxovaleric acid.

    Reduction: 2-Methylvaleric acid.

Scientific Research Applications

(2S)-2-Methyl-5-bromovaleric acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Methylvaleric acid: Lacks the bromine atom, resulting in different reactivity and applications.

    (2S)-2-Bromovaleric acid: Similar structure but without the methyl group, leading to different chemical properties.

    (2S)-2-Methyl-5-chlorovaleric acid: Chlorine atom instead of bromine, affecting its reactivity and interactions.

Uniqueness

(2S)-2-Methyl-5-bromovaleric acid is unique due to the presence of both a methyl group and a bromine atom, which confer distinct chemical properties and reactivity. This combination allows for specific applications in synthesis and research that are not possible with other similar compounds.

Properties

IUPAC Name

(2S)-5-bromo-2-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2/c1-5(6(8)9)3-2-4-7/h5H,2-4H2,1H3,(H,8,9)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYGMDZCBUYAIK-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCBr)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCCBr)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

HBr aq 48% (10 mL, 88.4 mmol) was added at room temperature to 2-(3-bromo-propyl)-2-methyl-malonic acid dimethyl ester (1.80 g, 6.74 mmol) and the mixture was stirred and heated at 120° C. for 24 hours. After cooling to room temperature, NaOH solution was added to reach pH 3 and the product was extracted using a mixture DCM:MeOH 95:5. The obtained crude (0.81 g, 62% yield) was clean enough to be used without further purification.
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10 mL
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1.8 g
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0 (± 1) mol
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